molecular formula C12H16ClNOS B5516573 N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide

Cat. No.: B5516573
M. Wt: 257.78 g/mol
InChI Key: GUCQCRCNURBVSP-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide is an organic compound that features a tert-butyl group, a chlorophenyl group, and a sulfanylacetamide moiety

Scientific Research Applications

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide” would depend on its use. If it were used as a drug, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide” would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is soluble in water, it might pose a water pollution hazard .

Future Directions

The future directions for research on “N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide” would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide typically involves the reaction of tert-butylamine with 4-chlorobenzenethiol, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or modify the sulfanyl group.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified sulfanyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but different functional groups.

    Acetamide: A simpler compound with an acetamide group but lacking the tert-butyl and chlorophenyl groups.

Uniqueness

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide is unique due to its combination of tert-butyl, chlorophenyl, and sulfanylacetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-12(2,3)14-11(15)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQCRCNURBVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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